molecular formula C21H23ClN2 B011263 hapalindole G CAS No. 102045-13-6

hapalindole G

Cat. No. B011263
M. Wt: 338.9 g/mol
InChI Key: UGBGKUYYYCTXAK-DBKAPMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hapalindole G is a natural product that was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1996. It belongs to the hapalindole family of alkaloids and has shown significant promise in scientific research due to its unique chemical structure and biological activity.

Scientific Research Applications

1. Biosynthesis and Chemical Structure

Hapalindoles, including hapalindole G, are indole alkaloids with complex polycyclic ring systems. Their biosynthesis has been a subject of interest due to the intricate chemical structures. Key studies reveal the involvement of specific gene clusters and enzymes in the formation of these structures. For instance, Li et al. (2015) identified the fam gene cluster in the cyanobacterium Fischerella ambigua, which encodes hapalindole biosynthesis. This process involves enzymes like FamD1, FamD2, and FamC1, which collectively form the tetracyclic core ring system of hapalindoles through biochemical reactions such as Cope rearrangement and cyclization (Li et al., 2015).

2. Biological Activity and Potential Applications

Hapalindole G, like other hapalindole-related alkaloids, exhibits diverse biological activities, making them subjects of pharmacological interest. For example, Mo et al. (2010) reported the isolation of hapalindole-related alkaloids from Fischerella ambigua, highlighting their strong inhibitory activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications (Mo et al., 2010). Similarly, Cagide et al. (2014) demonstrated that hapalindoles could act as sodium channel modulators, suggesting their potential use in neurological research or therapy (Cagide et al., 2014).

3. Synthesis and Chemical Modification

The complex structure of hapalindoles has spurred interest in their total synthesis and chemical modification. Richter et al. (2008) detailed the total synthesis of several hapalindole family members, emphasizing the efficiency and practicality of their synthesis methods, which could facilitate the production and study of these compounds (Richter et al., 2008).

4. Anticancer Research

Hapalindole G and its derivatives have been explored for their anticancer properties. Acuña et al. (2018) investigated Hapalindole H's (a related compound) effects on prostate cancer cells, finding it to be a potent inhibitor of nuclear factor-kappa B (NF-ĸB) and an inducer of apoptosis through the intrinsic mitochondrial pathway, highlighting its potential in cancer therapy (Acuña et al., 2018).

5. Immunomodulatory Effects

Investigations into the immunomodulatory effects of hapalindoles have revealed their potential in treating autoimmune diseases and cancers. Chilczuk et al. (2019) identified hapalindole A as a potent compound reducing T cell proliferation, indicating its application in immunomodulation (Chilczuk et al., 2019).

properties

CAS RN

102045-13-6

Product Name

hapalindole G

Molecular Formula

C21H23ClN2

Molecular Weight

338.9 g/mol

IUPAC Name

(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene

InChI

InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1

InChI Key

UGBGKUYYYCTXAK-DBKAPMEGSA-N

Isomeric SMILES

C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C

SMILES

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C

Canonical SMILES

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C

synonyms

hapalindole G

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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